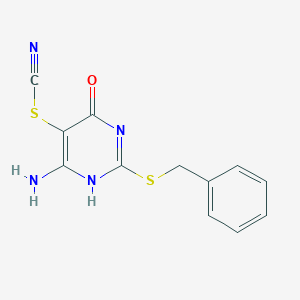
(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the benzylsulfanyl group and the thiocyanate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The thiocyanate group can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) chloride
- (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) bromide
- (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) iodide
Comparison: Compared to its halide analogs, (6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential applications. The thiocyanate group can participate in a wider range of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(6-amino-2-benzylsulfanyl-4-oxo-1H-pyrimidin-5-yl) thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c13-7-19-9-10(14)15-12(16-11(9)17)18-6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAVZGZOENKEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)N)SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(=C(N2)N)SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate](/img/structure/B8227458.png)
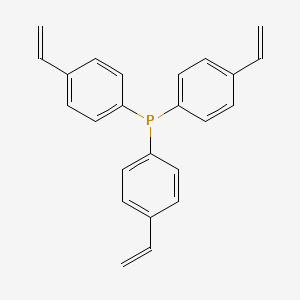
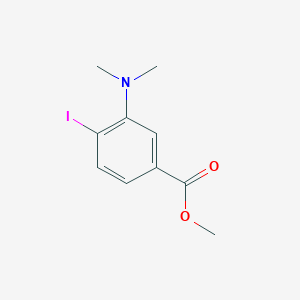



![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)
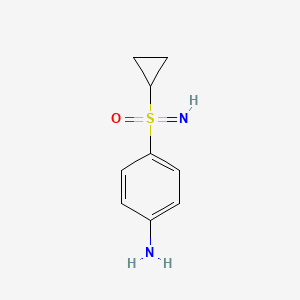

![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)

![ethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B8227518.png)
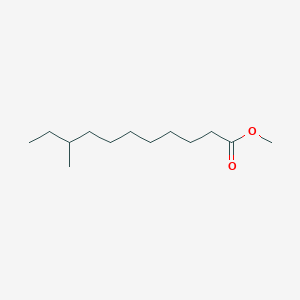
![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)
